molecular formula C7H3BrF4 B155950 3-Bromo-5-fluorobenzotrifluoride CAS No. 130723-13-6

3-Bromo-5-fluorobenzotrifluoride

Cat. No.: B155950
CAS No.: 130723-13-6
M. Wt: 243 g/mol
InChI Key: LIGBGEJPUQBLTG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3BrF4 and its molecular weight is 243 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for Brain Imaging

3-Bromo-5-fluorobenzotrifluoride derivatives have been utilized in the synthesis of radioligands for brain imaging. For instance, [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors (mGluR5), was developed using precursors derived from 3,5-dibromofluorobenzene, a close relative of this compound. This compound shows potential for multiple scanning sessions in a single day due to its short half-life, making it useful in positron emission tomography (PET) studies (Siméon et al., 2012).

Synthesis of Fluoroalkylisoxazole Building Blocks

Compounds related to this compound have been employed in the synthesis of fluoroalkyl-substituted isoxazoles. This involves a metal-free [3+2] cycloaddition process which is important for preparing isoxazoles that are functionally diverse and have potential applications in medicinal chemistry and materials science (Chalyk et al., 2019).

Electrochemical Fluorination Studies

The electrochemical fluorination of aromatic compounds, including derivatives of benzotrifluoride, has been studied extensively. These investigations help understand the mechanisms of fluorination reactions and their applications in producing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals (Horio et al., 1996).

Use in Synthesizing PET Radioligands

This compound derivatives have also been synthesized as precursors for PET radioligands. For example, an improved synthesis of a derivative for the PET radioligand [18F]SP203 was reported, highlighting its efficiency and potential for broader application in neuroimaging (Gopinathan et al., 2009).

Nonreactive Water Tracers in Environmental Studies

Fluorinated benzoic acids, related to this compound, have been used as nonreactive tracers in soil and groundwater studies. Their behavior in hydrological environments helps in understanding the movement of water and pollutants in these systems (Bowman & Gibbens, 1992).

Safety and Hazards

3-Bromo-5-fluorobenzotrifluoride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its vapors and to use caution when handling .

Properties

IUPAC Name

1-bromo-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGBGEJPUQBLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371277
Record name 3-Bromo-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130723-13-6
Record name 3-Bromo-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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